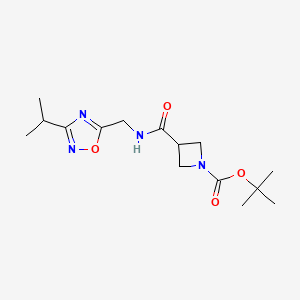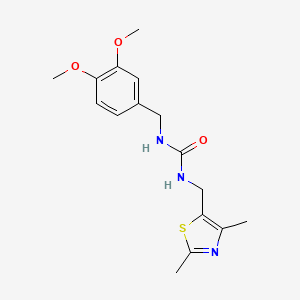
1-(3,4-Dimethoxybenzyl)-3-((2,4-dimethylthiazol-5-yl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dimethoxybenzyl)-3-((2,4-dimethylthiazol-5-yl)methyl)urea, also known as DMU-212, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DMU-212 belongs to the class of thiazole-containing urea derivatives and has been shown to exhibit potent anticancer, anti-inflammatory, and neuroprotective properties.
Aplicaciones Científicas De Investigación
Anti-HIV-1 Activity
A study highlighted the design, synthesis, and evaluation of 1-aromatic methyl-substituted 3-(3,5-dimethylbenzyl)uracil and N-3,5-dimethylbenzyl-substituted urea derivatives as non-nucleoside HIV-1 reverse transcriptase inhibitors. The investigation revealed that certain compounds exhibited good-to-moderate activities against HIV-1, providing a foundation for further development in anti-HIV-1 agents (Sakakibara et al., 2015).
N-Protecting Group in Chemical Synthesis
The 3,4-dimethoxybenzyl group has been utilized as a novel N-protecting group in the synthesis of 3,4-diphenyl 1,2-thiazetidine 1,1-dioxide derivatives. This application underscores the versatility of the 3,4-dimethoxybenzyl moiety in synthetic organic chemistry, facilitating smooth elimination under specific conditions (Grunder-Klotz & Ehrhardt, 1991).
Antiproliferative and Antimicrobial Properties
Research on Schiff bases derived from 1,3,4-thiadiazole compounds has explored their biological activities, including DNA protective ability and antimicrobial activity. These findings suggest the potential of such compounds in therapeutic applications, emphasizing the structural importance of the thiazole and dimethoxybenzyl components (Gür et al., 2020).
Herbicide Action
Studies on the molecular structure and photodegradation of certain urea derivatives have provided insights into their use as herbicides. The understanding of their crystal structure and reactivity under light exposure is crucial for optimizing their efficacy and environmental compatibility (Mereiter, 2011).
Propiedades
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3S/c1-10-15(23-11(2)19-10)9-18-16(20)17-8-12-5-6-13(21-3)14(7-12)22-4/h5-7H,8-9H2,1-4H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTWITEFHYRPFSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)CNC(=O)NCC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethoxybenzyl)-3-((2,4-dimethylthiazol-5-yl)methyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



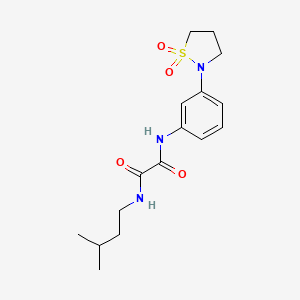

![N-(2-(3-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-fluorobenzamide](/img/structure/B2779935.png)
![2-[3-(Difluoromethyl)-5-methylpyrazol-1-yl]benzoic acid](/img/structure/B2779937.png)

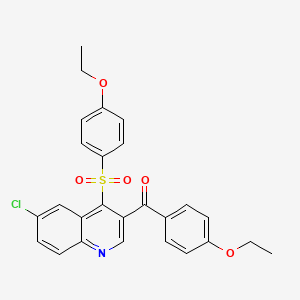
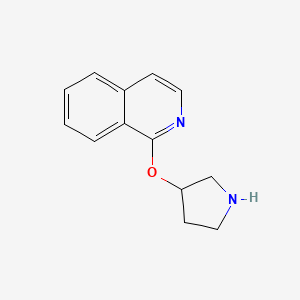
![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,1,3,5-tetramethylpyrazole-4-sulfonamide](/img/structure/B2779945.png)

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2,2-dimethylpropanamide](/img/structure/B2779947.png)

